molecular formula C16H14Cl2N4OS2 B4065270 N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 561294-87-9

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B4065270
CAS No.: 561294-87-9
M. Wt: 413.3 g/mol
InChI Key: WIIAIYAAWVUCHB-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3,5-dichlorophenyl group linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with ethyl and thiophen-2-yl moieties. This compound is cataloged under multiple identifiers, including MolPort-000-457-400 and SALOR-INT L366293-1EA, indicating its relevance in chemical databases .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4OS2/c1-2-22-15(13-4-3-5-24-13)20-21-16(22)25-9-14(23)19-12-7-10(17)6-11(18)8-12/h3-8H,2,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIAIYAAWVUCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561294-87-9
Record name N-(3,5-DICHLOROPHENYL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Thiophene Ring Introduction: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or antifungal agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in microbial cell wall synthesis or disrupt membrane integrity.

    Pathways Involved: It can inhibit key pathways in microbial metabolism, leading to cell death.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Research

VUAA-1 and OLC-12 (Orco agonists):

  • VUAA-1 : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide.
  • OLC-12: 2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide. Both compounds share the triazolylsulfanyl acetamide core with the target compound but differ in substituents. VUAA-1 and OLC-12 are Orco channel agonists used as oviposition attractants for Culex mosquitoes, highlighting their agrochemical utility . Key Difference: The target compound substitutes the phenyl group with 3,5-dichloro substituents and a thiophene ring instead of pyridine.

N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide :

  • Features 3,5-dimethoxy phenyl and 4-pyridinyl substituents.
  • Methoxy groups are less electron-withdrawing than chlorine, which may reduce electrophilic reactivity but improve solubility. The 4-methylphenyl group on the triazole could sterically hinder interactions compared to the ethyl group in the target compound .

Pharmacologically Active Analogues

Anti-Exudative Acetamides :

  • Derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (compounds 3.1–3.21) exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg). These compounds replace chlorine with amino and furan groups, suggesting that electron-donating substituents may favor anti-inflammatory effects .
  • Implication for Target Compound : The 3,5-dichlorophenyl group in the target may confer distinct pharmacokinetic or toxicity profiles, but anti-exudative activity remains speculative without direct data.

Crystallography :

  • Similar acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) are characterized using SHELX programs, which are standard for small-molecule refinement .

Data Table: Structural and Functional Comparison

Compound Name Phenyl Substituents Triazole Substituents Biological Activity Reference
Target Compound 3,5-dichloro Ethyl, thiophen-2-yl Potential agrochemical use
VUAA-1 4-ethylphenyl Ethyl, pyridin-3-yl Orco agonist (insect attractant)
OLC-12 4-isopropylphenyl Ethyl, 4-pyridinyl Orco agonist
N-(3,5-dimethoxyphenyl)-... 3,5-dimethoxy 4-methylphenyl, 4-pyridinyl Unknown
2-((4-amino-5-furan-2-yl)... (Anti-exudative) Varied Amino, furan-2-yl Anti-inflammatory

Key Findings and Implications

  • Structural Flexibility : The triazolylsulfanyl acetamide scaffold accommodates diverse substituents, enabling tuning for specific applications (e.g., agrochemical vs. pharmaceutical).
  • Substituent Effects: Chlorine vs. Thiophene vs. Pyridine: Thiophene’s π-electron richness may alter binding kinetics in insect olfactory receptors compared to pyridine’s hydrogen-bonding capability.
  • Methodology : SHELX-based crystallography and carbodiimide-mediated synthesis are widely applicable for such compounds .

Biological Activity

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex compound that exhibits substantial biological activity. Its unique structure, featuring a dichlorophenyl group and a triazole-thiophene moiety, suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2N4OS2C_{16}H_{14}Cl_2N_4OS_2, with a molecular weight of approximately 413.3 g/mol. The presence of both thiophene and triazole rings enhances its reactivity and interaction with biological targets. The compound's synthesis involves several steps that require careful optimization to achieve high yields and purity.

Initial studies indicate that this compound may act by inhibiting specific ATP-utilizing enzymes. This inhibition could play a crucial role in regulating metabolic pathways, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds similar to this compound. For instance, related triazole derivatives have shown significant activity against various pathogens including Candida albicans and Staphylococcus aureus. The mechanism often involves disruption of ergosterol biosynthesis or inhibition of phospholipase A2 activity .

Antitumor Activity

The compound’s structural features suggest potential antitumor activity. Compounds with similar thiophene and triazole structures have demonstrated effectiveness against various cancer cell lines. For example, studies involving triazole-indole hybrids have reported broad-spectrum anticancer activity due to their ability to interfere with cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to related compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideContains furan instead of thiopheneFuran ring influences reactivity
N-(3-chlorophenyl)-2-{[4-propyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideDifferent alkyl substitution on the triazolePropyl group alters lipophilicity
N-(4-chlorophenyl)-2-{[4-methylthio-5-(thiophen-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamideMethylthio group instead of ethylMethylthio can affect binding affinity

This comparison illustrates how the presence of distinct functional groups in N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-thiophen-2-y]-1,2,4-triazol}acetamide enhances its potential interactions with biological targets compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : Compounds similar to N-(3,5-dichlorophenyl)-2-{[4-methylthio]-5-(thiophenes)} have been evaluated for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating promising results in inhibiting growth through various mechanisms including enzyme inhibition .
  • Antitumor Activity : Research on 1-substituted carbazolyl derivatives has shown significant antitumor effects against human tumor cells. These findings suggest that modifications in the side chains can enhance biological activity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

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